molecular formula C15H14O2 B11948072 2'-(Allyloxy)[1,1'-biphenyl]-2-ol CAS No. 76779-62-9

2'-(Allyloxy)[1,1'-biphenyl]-2-ol

Cat. No.: B11948072
CAS No.: 76779-62-9
M. Wt: 226.27 g/mol
InChI Key: KVSUNYAWLODAJH-UHFFFAOYSA-N
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Description

2'-(Allyloxy)[1,1'-biphenyl]-2-ol is a biphenyl derivative featuring a hydroxyl (-OH) group at the 2-position and an allyloxy (-O-CH₂CH=CH₂) substituent at the 2'-position. This compound belongs to a broader class of hydroxylated biphenyls, which are of interest in medicinal chemistry, catalysis, and materials science due to their structural versatility and biological activity.

Properties

CAS No.

76779-62-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2-prop-2-enoxyphenyl)phenol

InChI

InChI=1S/C15H14O2/c1-2-11-17-15-10-6-4-8-13(15)12-7-3-5-9-14(12)16/h2-10,16H,1,11H2

InChI Key

KVSUNYAWLODAJH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol typically involves the allylation of 2-hydroxybiphenyl. One common method includes the reaction of 2-hydroxybiphenyl with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-(Allyloxy)[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a biphenyl derivative with a reduced allyloxy group.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2’-allyloxybiphenyl-2-one.

    Reduction: Formation of 2’-allyloxybiphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-(Allyloxy)[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyloxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Substituent Variations

Table 1: Key Structural Features of Selected Biphenyl Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological/Functional Relevance Reference
2'-(Allyloxy)[1,1'-biphenyl]-2-ol -OH (2), -O-CH₂CH=CH₂ (2') Allyl ether, phenolic -OH Catalysis, potential bioactivity
5,5′-Diallyl-2′-(4-FBzO)-[1,1'-biphenyl]-2-ol -OH (2), -O-CH₂-C₆H₄-F (2'), -CH₂CH=CH₂ (5,5′) Diallyl, fluorobenzyl ether Anticancer (GPR120 agonist)
6-Allyl-3-pentyl-[1,1'-biphenyl]-2-ol -OH (2), -CH₂CH=CH₂ (6), -C₅H₁₁ (3) Allyl, alkyl chain Synthetic intermediate
4-Fluoro-4′-methoxy-2′-methyl-[1,1'-biphenyl]-2-ol (12j) -OH (2), -F (4), -OCH₃ (4′), -CH₃ (2′) Fluoro, methoxy, methyl GPR120 agonist candidate
Sodium ortho-phenylphenolate -ONa (2) Phenolic sodium salt Antimicrobial, preservative

Key Observations :

  • The allyloxy group in this compound enhances reactivity for further modifications (e.g., epoxide ring-opening in α-aryloxy alcohol synthesis) compared to non-allylated analogues .
  • Fluorinated and methoxylated derivatives (e.g., 12j) exhibit improved receptor binding (e.g., GPR120 agonism) due to electron-withdrawing and donating effects .
  • Sodium salts (e.g., sodium ortho-phenylphenolate) show higher water solubility, making them suitable for industrial applications, whereas allyloxy derivatives are more lipophilic .

Key Observations :

  • The Zr-based metal-organic framework (MOF) catalyst in offers superior efficiency (93% yield) compared to traditional methods like Suzuki coupling (40–70%) .
  • Gold catalysis () enables regioselective allylation but with moderate yields, likely due to steric hindrance from the pentyl group .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility logP (Predicted) NMR Shifts (¹H, δ ppm) Reference
This compound Not reported Lipophilic 3.8 Allyl protons: 5.8–6.0 (m), 4.6 (d)
4-Fluoro-4′-methoxy-2′-methyl-[1,1'-biphenyl]-2-ol (12j) 145–147 Moderate in DMSO 3.2 -F: δ 7.2 (d), -OCH₃: δ 3.8 (s)
Sodium ortho-phenylphenolate >300 Highly water-soluble 1.5 Aromatic protons: δ 6.8–7.5 (m)

Key Observations :

  • Allyloxy substitution increases logP (3.8 vs. 1.5 for sodium salt), aligning with enhanced membrane permeability for bioactive compounds .
  • Fluorinated derivatives (e.g., 12j) display distinct ¹H NMR shifts due to electron-withdrawing effects, aiding structural characterization .

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